Spiro[2.4]hept-6-en-5-one
CAS No.: 116137-40-7
Cat. No.: VC8406669
Molecular Formula: C7H8O
Molecular Weight: 108.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116137-40-7 |
|---|---|
| Molecular Formula | C7H8O |
| Molecular Weight | 108.14 g/mol |
| IUPAC Name | spiro[2.4]hept-6-en-5-one |
| Standard InChI | InChI=1S/C7H8O/c8-6-1-2-7(5-6)3-4-7/h1-2H,3-5H2 |
| Standard InChI Key | FSKHBFWZOMLCDM-UHFFFAOYSA-N |
| SMILES | C1CC12CC(=O)C=C2 |
| Canonical SMILES | C1CC12CC(=O)C=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Framework
Spiro[2.4]hept-6-en-5-one belongs to the class of spiro compounds, where two rings share a single atom. The notation [2.4] indicates a cyclopropane (2-membered ring) fused to a 5-membered cyclopentenone ring (4 non-shared atoms in the larger ring). The IUPAC name specifies the ketone group at position 5 and the double bond at position 6 within the heptene backbone .
Key Structural Features:
-
Cyclopropane Ring: A highly strained 3-membered carbon ring contributing to the compound’s reactivity.
-
Cyclopentenone System: A 5-membered ring with a conjugated enone (α,β-unsaturated ketone) moiety, enabling electrophilic additions and cycloadditions.
-
Spiro Junction: The shared carbon atom bridges the two rings, imposing torsional strain and influencing stereoelectronic properties.
The SMILES notation O=C1C=CC2(C1)CC2 confirms the connectivity: the ketone (O=C1) is adjacent to a double bond (C=C) in the cyclopentenone, while the cyclopropane (C2(C1)CC2) shares the carbonyl-bearing carbon .
Synthesis and Reaction Mechanisms
Patent-Based Synthesis (WO1997042143A1)
The preparation of spiro[2.4]hept-6-en-5-one derivatives is detailed in the patent WO1997042143A1, which describes a base-induced cyclization of substituted cyclopentadienes .
Example Protocol:
-
Starting Material: 1,2,3,4-Tetramethyl-5-(2-chloroethyl)cyclopentadiene.
-
Reagents:
-
Reaction Conditions:
-
Temperature: Gradual warming to room temperature over 40 hours.
-
Workup: Evaporation of THF, extraction with ethoxyethane, and aqueous phase separation.
-
-
Yield: 93% based on the chloroethylcyclopentadiene precursor .
Mechanism:
The base abstracts a β-hydrogen from the chloroethyl side chain, inducing elimination of HCl and forming a cyclopropane ring via intramolecular carbanion coupling. The steric bulk of tetramethyl substituents on the cyclopentadiene ring directs regioselectivity, favoring spiro over fused products .
Alternative Synthetic Routes
While the patent method is optimized for scalability, academic studies suggest additional pathways:
-
Diels-Alder Cyclization: Reaction of cyclopropane-containing dienophiles with conjugated dienes.
-
Photochemical [2+2] Cycloaddition: UV-light-mediated coupling of alkenes to form the cyclopropane ring.
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈O | |
| Molecular Weight | 108.14 g/mol | |
| SMILES | O=C1C=CC2(C1)CC2 | |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
Stability: The cyclopropane ring’s strain renders the compound prone to ring-opening reactions under acidic or thermal conditions. The enone system is susceptible to nucleophilic attack at the β-carbon .
Applications and Functional Utility
Industrial and Pharmaceutical Relevance
The patent highlights spiro[2.4]hept-6-en-5-one as a precursor for:
-
Agrochemicals: Herbicides and insecticides leveraging its electrophilic enone for covalent binding to biological targets .
-
Pharmaceutical Intermediates: Functionalization via Michael addition or ketone reduction to yield bioactive molecules (e.g., antidepressants, antivirals).
-
Dyes and Polymers: Conjugation with aromatic amines to create chromophores or cross-linked polymers .
Research Applications
-
Catalysis: As a ligand in transition-metal complexes due to its rigid spiro framework.
-
Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage applications.
Comparative Analysis with Related Spiro Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| Spiro[2.4]hepta-4,6-diene | Two double bonds | Higher reactivity |
| 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one | Nitrogen incorporation | Enhanced basicity |
Spiro[2.4]hept-6-en-5-one distinguishes itself through its ketone group, which enables diverse derivatization compared to hydrocarbon-only spiro analogs .
Challenges and Future Directions
Synthetic Limitations
-
Steric Hindrance: Bulky substituents on the cyclopentadiene precursor reduce reaction efficiency .
-
Sensitivity to Moisture: n-Butyllithium’s pyrophoric nature necessitates inert atmosphere handling.
Research Opportunities
-
Asymmetric Synthesis: Developing enantioselective routes for chiral spiro compounds.
-
Computational Modeling: DFT studies to predict regioselectivity in cyclopropane-forming reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume